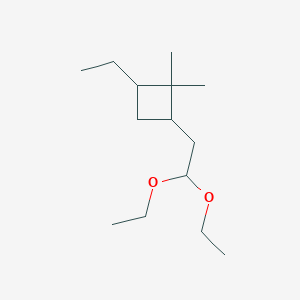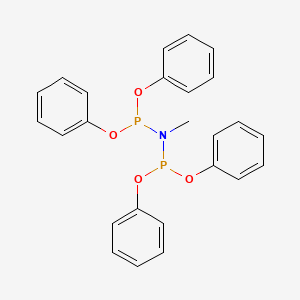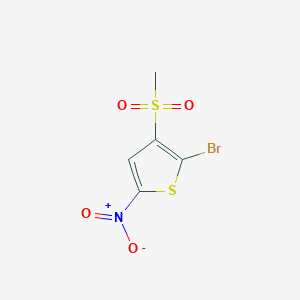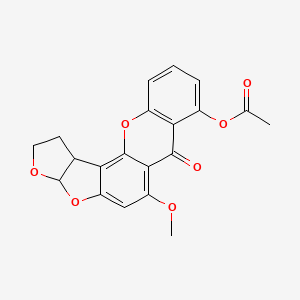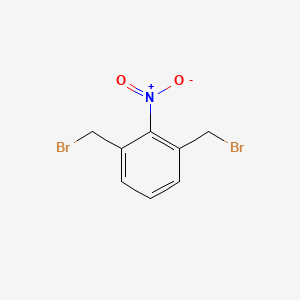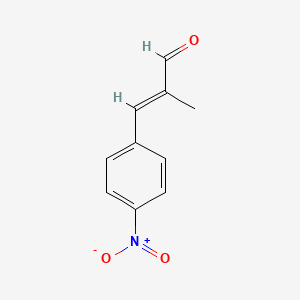
6-Methylidenedeca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylidenedeca-1,3-diene is a conjugated diene, a type of hydrocarbon that contains two double bonds separated by a single bond. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. Conjugated dienes like this compound are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidenedeca-1,3-diene can be achieved through several methods. One common approach involves the use of Wittig olefination, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method is the enyne metathesis, which involves the reaction of an alkyne with an alkene in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic systems to facilitate the reaction and optimize the production efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to be effective in synthesizing conjugated dienes on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 6-Methylidenedeca-1,3-diene undergoes a variety of chemical reactions, including:
Diels-Alder Reaction: This reaction involves the formation of a six-membered ring by the reaction of the diene with a dienophile.
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of 1,2- and 1,4-addition products.
Oxidation and Reduction: The double bonds in the diene can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Diels-Alder Reaction: Typically requires a conjugated diene and a dienophile, often facilitated by heat or a Lewis acid catalyst.
Electrophilic Addition: Common reagents include halogens and hydrogen halides, with reactions often carried out at room temperature.
Major Products:
Diels-Alder Reaction: Produces cyclohexene derivatives.
Electrophilic Addition: Yields halogenated or hydrogenated products depending on the reagent used.
Scientific Research Applications
6-Methylidenedeca-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of 6-Methylidenedeca-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In the Diels-Alder reaction, the diene’s conjugated system reacts with a dienophile to form a new six-membered ring, a process driven by the formation of new sigma bonds and the stabilization of the resulting product . In electrophilic addition reactions, the double bonds act as nucleophiles, reacting with electrophiles to form addition products .
Comparison with Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene, commonly found in natural rubber.
2,4-Hexadiene: A conjugated diene with a similar structure but different substituents.
Uniqueness: 6-Methylidenedeca-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the methylidene group at the sixth position provides distinct electronic and steric properties, differentiating it from other conjugated dienes .
Properties
CAS No. |
57217-06-8 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
6-methylidenedeca-1,3-diene |
InChI |
InChI=1S/C11H18/c1-4-6-8-10-11(3)9-7-5-2/h4,6,8H,1,3,5,7,9-10H2,2H3 |
InChI Key |
VFLWNFXWLGDQFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
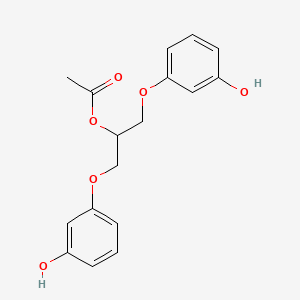
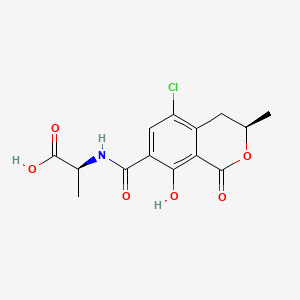
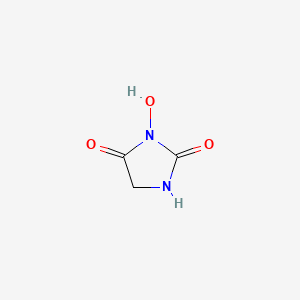
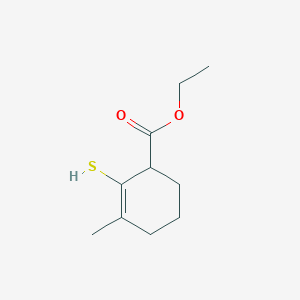
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
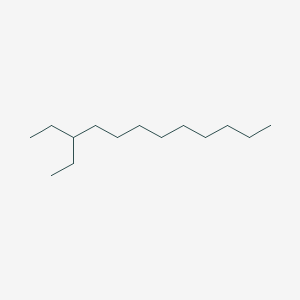
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
